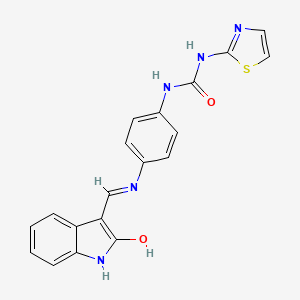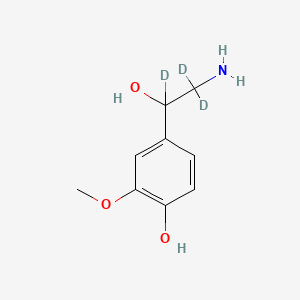
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a quinazoline core substituted with a phenyl group and a 1-methyl-1H-tetrazol-5-ylthio moiety, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazoline ring. The phenyl group can be introduced via electrophilic aromatic substitution reactions.
The 1-methyl-1H-tetrazol-5-ylthio moiety is usually synthesized separately. This can be achieved through the reaction of 1-methyl-1H-tetrazole-5-thiol with appropriate electrophiles. The final step involves the coupling of the quinazoline core with the 1-methyl-1H-tetrazol-5-ylthio moiety under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 1-methyl-1H-tetrazol-5-ylthio moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. The 1-methyl-1H-tetrazol-5-ylthio moiety may play a crucial role in binding through hydrogen bonding or hydrophobic interactions, while the quinazoline core can interact with aromatic residues in the target protein .
相似化合物的比较
Similar Compounds
- 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid
- 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine
Uniqueness
4-((1-Methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline stands out due to its unique combination of a quinazoline core and a 1-methyl-1H-tetrazol-5-ylthio moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C16H12N6S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
4-(1-methyltetrazol-5-yl)sulfanyl-2-phenylquinazoline |
InChI |
InChI=1S/C16H12N6S/c1-22-16(19-20-21-22)23-15-12-9-5-6-10-13(12)17-14(18-15)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI 键 |
YHKDIBFNRGORNO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=N1)SC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)

![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)

![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)



![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)




